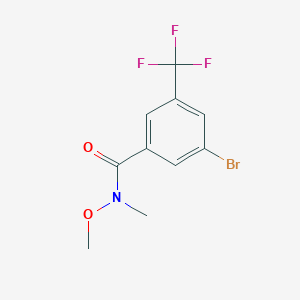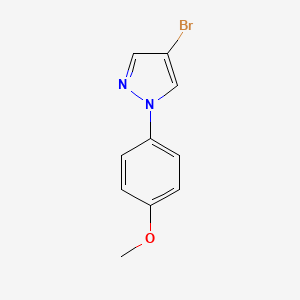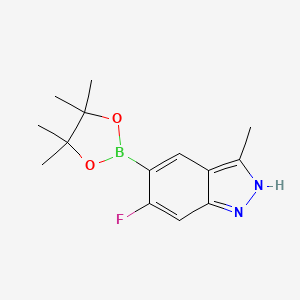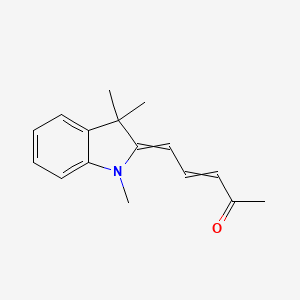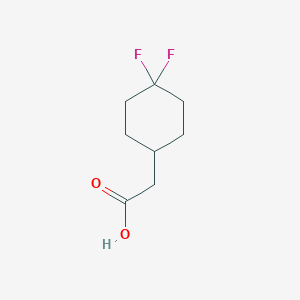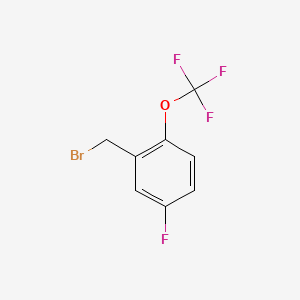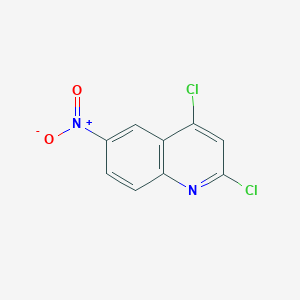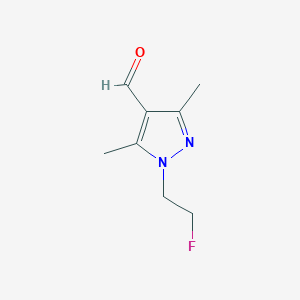
1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
概要
説明
The compound “1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The 2-fluoroethyl group indicates the presence of a fluorine atom, which can significantly influence the compound’s reactivity and properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the aldehyde group is often reactive and can undergo various transformations, such as oxidation and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom often affects a compound’s stability, reactivity, and boiling/melting points .科学的研究の応用
Synthesis Methods and Derivatives
- Synthesis Techniques : The synthesis of similar pyrazole derivatives, such as 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, has been accomplished through specific methods, highlighting the potential approaches for synthesizing 1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (Attaryan, Antanosyan, & Asratyan, 2008).
- Formylation Process : The Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles leads to 4-formyl derivatives, providing a relevant pathway for the functionalization of pyrazole compounds (Attaryan et al., 2006).
- Chemical Structure Analysis : Studies on similar compounds like 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione offer insights into the structural characteristics of pyrazole derivatives, which could be applicable to 1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (Asiri & Khan, 2011).
Potential Applications in Ligand and Complex Formation
- Ligand Synthesis : Research on N-Substituted Pyrazolines, which shares structural similarities with the target compound, has shown potential for creating asymmetric imine ligands and mixed metal polynuclear complexes (Loh et al., 2013).
- Complex Formation : The synthesis and characterization of compounds like 3- and 5-formyl-4-phenyl-1H-pyrazoles, relevant to the target compound, have been explored for the generation of asymmetric imine ligands and mixed metal polynuclear complexes (Olguín & Brooker, 2011).
Biomedical and Chemical Applications
- Antimicrobial Activity : The synthesis and antimicrobial activity of novel chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives, suggest possible biomedical applications for 1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (Hamed et al., 2020).
- Functionalized Compounds Synthesis : The efficient synthesis of highly functionalized novel symmetric 1,4-dihydropyridines using pyrazole moiety, similar to the compound of interest, indicates its potential in the synthesis of complex chemical structures (Thakrar et al., 2012).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-(2-fluoroethyl)-3,5-dimethylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O/c1-6-8(5-12)7(2)11(10-6)4-3-9/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEKTUKLDOASPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCF)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

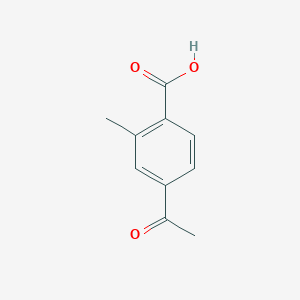
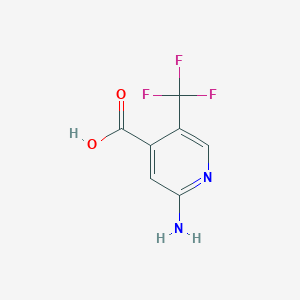
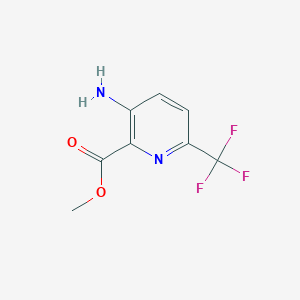
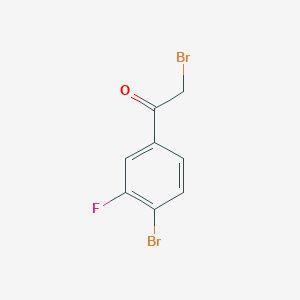
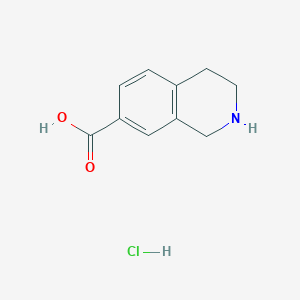
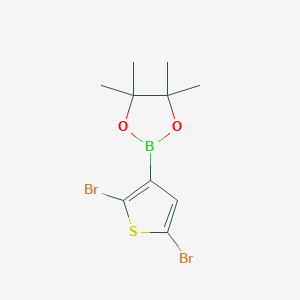
![2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine](/img/structure/B1395675.png)
